molecular formula C17H23NO3 B2491268 Ethyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate CAS No. 349618-55-9

Ethyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate

Cat. No. B2491268
CAS RN: 349618-55-9
M. Wt: 289.375
InChI Key: RXAJDGLWOKSCNO-UHFFFAOYSA-N
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Description

Ethyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate, commonly known as DMBC, is a chemical compound that belongs to the class of piperidinecarboxylates. It is widely used in scientific research due to its potential applications in medicinal chemistry, drug discovery, and organic synthesis.

Mechanism of Action

The mechanism of action of DMBC is not fully understood. However, it is believed to act as a positive allosteric modulator of the nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes such as synaptic transmission, muscle contraction, and cognitive function. By modulating the activity of nAChR, DMBC may enhance the neurotransmission and improve cognitive function.
Biochemical and Physiological Effects
DMBC has been found to exhibit various biochemical and physiological effects. It has been shown to increase the release of acetylcholine, a neurotransmitter involved in cognitive function. DMBC has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. In addition, DMBC has been shown to have anticonvulsant effects, which may be useful for the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

DMBC has several advantages for lab experiments. It is easy to synthesize and has a high purity, which makes it suitable for various biological assays. DMBC has also been found to be stable under various conditions, which makes it suitable for long-term storage. However, DMBC has some limitations as well. It has a low solubility in water, which may limit its use in aqueous biological assays. In addition, DMBC has not been extensively studied in vivo, which may limit its potential applications in drug discovery.

Future Directions

There are several future directions for the research on DMBC. One potential direction is to study its effects on the central nervous system in vivo. This may provide insights into its potential applications in the treatment of neurodegenerative diseases. Another direction is to study its effects on other biological targets such as ion channels and enzymes. This may provide new opportunities for the development of novel drugs. Finally, the synthesis of DMBC derivatives with improved properties such as solubility and selectivity may also be a promising direction for future research.
Conclusion
In conclusion, DMBC is a chemical compound that has potential applications in medicinal chemistry, drug discovery, and organic synthesis. It exhibits various biological activities such as anti-inflammatory, analgesic, and anticonvulsant effects. DMBC has been found to act as a positive allosteric modulator of the nicotinic acetylcholine receptor, which may enhance neurotransmission and improve cognitive function. DMBC has several advantages for lab experiments, but also some limitations. There are several future directions for research on DMBC, which may provide new insights into its potential applications in drug discovery and development.

Synthesis Methods

DMBC can be synthesized by the reaction of 3,4-dimethylbenzoyl chloride with piperidine-3-carboxylic acid ethyl ester in the presence of a base such as triethylamine. The reaction yields DMBC as a white solid with a high purity of over 98%.

Scientific Research Applications

DMBC has been extensively used in scientific research due to its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit various biological activities such as anti-inflammatory, analgesic, and anticonvulsant effects. DMBC has also been shown to have potential as a drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

ethyl 1-(3,4-dimethylbenzoyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-4-21-17(20)15-6-5-9-18(11-15)16(19)14-8-7-12(2)13(3)10-14/h7-8,10,15H,4-6,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAJDGLWOKSCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(3,4-dimethylbenzoyl)piperidine-3-carboxylate

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